3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid

Description

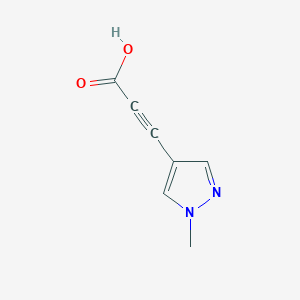

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a prop-2-ynoic acid moiety at the 4-position. The compound’s structure combines the electron-deficient aromatic pyrazole system with a rigid, linear alkyne group, conferring unique physicochemical properties. Its molecular formula is inferred as C₈H₇N₂O₂, with a molecular weight of 163.16 g/mol (calculated).

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h4-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMRCTUJGWNAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341369-17-2 | |

| Record name | 3-(1-methyl-1H-pyrazol-4-yl)prop-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Alkyne Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Research Applications

Mechanism of Action:

Research indicates that 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid acts as a selective inhibitor of specific kinases involved in cancer progression. One notable target is the RET (rearranged during transfection) kinase, which plays a significant role in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. By inhibiting RET, the compound disrupts signaling pathways that promote tumor growth and metastasis.

Case Studies:

- In Vitro Studies: Various studies have demonstrated that this compound reduces cell viability in cancer cell lines through assays such as MTT and ATP-based viability assays. For instance, treatment with different concentrations of the compound led to significant decreases in cell proliferation in NSCLC models.

- In Vivo Studies: Animal model experiments have shown that administration of this compound can inhibit tumor growth, suggesting its potential as a therapeutic agent .

Antiviral Applications

HIV Research:

The compound has also been investigated for its antiviral properties, particularly against HIV. Molecular docking studies suggest that it interacts with viral enzymes critical for replication, such as reverse transcriptase and protease. In cell-based assays, this compound demonstrated reduced viral load in HIV-infected cell lines, indicating its potential as an anti-HIV agent.

Quantitative Analysis:

Researchers employed PCR-based methods to quantify viral RNA levels post-treatment, confirming the compound's efficacy in lowering HIV replication rates while exhibiting minimal cytotoxicity to host cells.

Selective Kinase Inhibition

Structure-Activity Relationship (SAR):

The compound serves as a scaffold for developing selective kinase inhibitors. Structural modifications have been explored to enhance its selectivity and potency against RET and other kinases. This aspect is crucial for minimizing off-target effects and improving therapeutic outcomes .

Pharmacokinetics:

Studies on the pharmacokinetic profile of this compound indicate favorable bioavailability and half-life characteristics, making it a promising candidate for further development in targeted therapies.

Comparative Data Table

| Application Area | Target | Mechanism | Outcome |

|---|---|---|---|

| Cancer Research | RET Kinase | Inhibition of signaling pathways | Reduced tumor growth |

| Antiviral Research | HIV Reverse Transcriptase | Inhibition of viral replication | Decreased viral load |

| Kinase Inhibition | Various Kinases | Selective inhibition through structural modifications | Enhanced selectivity and potency |

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyrazole Substituent Variation

- 3-(1-Methylpyrazol-5-yl)prop-2-ynoic Acid (): This positional isomer shifts the methylpyrazole substituent from the 4- to the 5-position. The CAS number 2060052-04-0 distinguishes it from the 4-yl variant.

Bond-Type Variants: Single, Double, and Triple Bonds

- (2E)-3-(1-Methylpyrazol-4-yl)prop-2-enoic Acid (): This analog replaces the triple bond with a double bond, reducing rigidity and electron-withdrawing effects. The enoic acid derivative (CAS: EN300-322533) may exhibit lower acidity (pKa) compared to the ynoic acid due to diminished conjugation with the carboxylic group.

- 3-(1-Methylpyrazol-4-yl)propanoic Acid (): The saturated propanoic acid variant (CAS: 796845-56-2, MW: 154.17 g/mol) lacks the alkyne group, increasing flexibility and hydrophilicity. This could enhance solubility but reduce stability in oxidative environments.

Functional Group Analogues in Agrochemicals ()

- Imazapic : A pyridine-imidazolecarboxylic acid herbicide. Unlike the target compound, imazapic’s bicyclic system and carboxylate group enable soil persistence and selective weed control.

- Propargite : A sulfite ester containing a propargyl group. While both compounds feature alkynes, propargite’s sulfite ester functionality (vs. carboxylic acid) confers distinct reactivity, enabling acaricidal activity via sulfur-based electrophilic attack.

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of 3-(1-Methylpyrazol-4-yl)prop-2-ynoic Acid and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Bond Type (C2–C3) | Key Functional Group | CAS Number |

|---|---|---|---|---|---|

| This compound | C₈H₇N₂O₂ | 163.16 | Triple (alkyne) | Carboxylic acid | Not explicitly listed |

| 3-(1-Methylpyrazol-5-yl)prop-2-ynoic acid | C₈H₇N₂O₂ | 163.16 | Triple (alkyne) | Carboxylic acid | 2060052-04-0 |

| (2E)-3-(1-Methylpyrazol-4-yl)prop-2-enoic acid | C₇H₈N₂O₂ | 152.15 | Double (alkene) | Carboxylic acid | EN300-322533 |

| 3-(1-Methylpyrazol-4-yl)propanoic acid | C₇H₁₀N₂O₂ | 154.17 | Single (alkane) | Carboxylic acid | 796845-56-2 |

Reactivity Insights:

- Acidity: The ynoic acid’s triple bond enhances carboxylic acid acidity (lower pKa) via conjugation, compared to enoic and propanoic analogs.

- Stability : The alkyne’s rigidity may reduce metabolic degradation rates, a trait exploited in propargite ().

- Synthetic Accessibility: The triple bond likely requires Sonogashira coupling for synthesis, whereas saturated analogs may be prepared via alkylation or hydrogenation.

Research Implications and Gaps

While the provided evidence lacks direct biological or application data for this compound, its structural parallels to pesticidal compounds () suggest utility in herbicide design. Further studies should:

Characterize its acidity, solubility, and stability experimentally.

Explore bioactivity against plant pathogens or weeds, leveraging the pyrazole-alkyne scaffold.

Compare crystallographic data (using SHELX programs, per –2) to elucidate conformational preferences.

Biological Activity

3-(1-Methylpyrazol-4-yl)prop-2-ynoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring connected to a propiolic acid moiety, which contributes to its unique chemical properties. The presence of the methyl substituent on the pyrazole ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The pyrazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which modulate the activity of molecular targets. This interaction profile suggests that the compound may function as an inhibitor or modulator in various biochemical pathways .

Biological Activities

Preliminary studies have indicated that derivatives of this compound exhibit a range of biological activities, including:

- Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : Research has shown potential anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders, showcasing its potential in diabetes management .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | , |

| Anti-inflammatory | Reduction of inflammatory markers | , |

| Enzyme Inhibition | Inhibition of α-glucosidase | , |

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of the compound. It was found to effectively inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. This inhibition could lead to decreased glucose absorption in diabetic patients, suggesting a role in managing postprandial hyperglycemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.